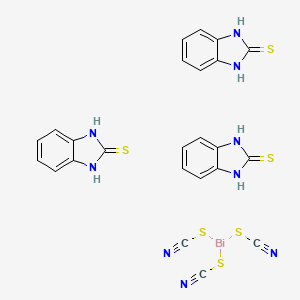
1,3-Dihydro-2H-benzimidazole-2-thione--tris(thiocyanato)bismuthane (3/1)
Description
1,3-Dihydro-2H-benzimidazole-2-thione–tris(thiocyanato)bismuthane (3/1) is a complex compound that combines the structural features of benzimidazole and bismuthane. Benzimidazole derivatives are known for their diverse pharmacological activities, while bismuth compounds have been widely used in medicinal chemistry for their antimicrobial properties .
Properties
CAS No. |
62476-96-4 |
|---|---|
Molecular Formula |
C24H18BiN9S6 |
Molecular Weight |
833.8 g/mol |
IUPAC Name |
1,3-dihydrobenzimidazole-2-thione;dithiocyanatobismuthanyl thiocyanate |
InChI |
InChI=1S/3C7H6N2S.3CHNS.Bi/c3*10-7-8-5-3-1-2-4-6(5)9-7;3*2-1-3;/h3*1-4H,(H2,8,9,10);3*3H;/q;;;;;;+3/p-3 |
InChI Key |
QTJRCHHUIGRMIK-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)N2.C1=CC=C2C(=C1)NC(=S)N2.C1=CC=C2C(=C1)NC(=S)N2.C(#N)S[Bi](SC#N)SC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dihydro-2H-benzimidazole-2-thione can be synthesized through various methods, including cyclocarbonylation of 1,2-diaminobenzenes, transformation of benzimidazolium salts, and synthesis from arylureas . The reaction conditions often require high temperatures and the use of catalysts such as Pd(OAc)2 or La[N(SiMe3)2]3 .
For the preparation of tris(thiocyanato)bismuthane, bismuth salts are reacted with thiocyanate ions under controlled conditions. The combination of these two components to form the final compound involves careful control of stoichiometry and reaction environment to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 1,3-Dihydro-2H-benzimidazole-2-thione typically involves large-scale cyclocarbonylation processes using phosgene or triphosgene as carbonyl sources . The production of tris(thiocyanato)bismuthane can be scaled up by optimizing the reaction conditions and using continuous flow reactors to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-2H-benzimidazole-2-thione undergoes various chemical reactions, including alkylation, benzylation, and bromoalkylation . These reactions often involve the use of reagents such as alkyl halides, benzyl halides, and bromoalkanes under basic conditions .
Common Reagents and Conditions
Alkylation: Alkyl halides in the presence of a base.
Benzylation: Benzyl halides with a base.
Bromoalkylation: Bromoalkanes with a base.
Major Products
The major products formed from these reactions include alkylated, benzylated, and bromoalkylated derivatives of benzimidazole-thione .
Scientific Research Applications
1,3-Dihydro-2H-benzimidazole-2-thione–tris(thiocyanato)bismuthane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in treating infections and as a component in drug formulations.
Industry: Utilized in the development of corrosion inhibitors and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-Dihydro-2H-benzimidazole-2-thione involves its interaction with biological targets such as enzymes and receptors. The thiocyanato groups in tris(thiocyanato)bismuthane contribute to its antimicrobial activity by disrupting microbial cell membranes and interfering with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzimidazole: Known for its antimicrobial and antifungal properties.
2-Benzimidazolethiol: Used in similar applications as 1,3-Dihydro-2H-benzimidazole-2-thione.
2-Thioxo-2,3-dihydroimidazole: Another compound with similar structural features and applications.
Uniqueness
1,3-Dihydro-2H-benzimidazole-2-thione–tris(thiocyanato)bismuthane is unique due to its combination of benzimidazole and bismuthane components, which enhances its antimicrobial properties and broadens its range of applications in various fields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


